molecular formula C11H13N3O2 B3115118 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2070015-42-6

8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B3115118
CAS No.: 2070015-42-6
M. Wt: 219.24 g/mol
InChI Key: BCTGVQDHOHKPPU-UHFFFAOYSA-N
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Description

8-Ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound based on the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This fused bicyclic heterocyclic system is recognized as a versatile pharmacophore due to its structural similarity to purine bases, allowing it to act as a ligand for a variety of enzyme targets . The core pyrido[2,3-d]pyrimidine structure is extensively investigated for its potent biological activities, particularly in oncology research . Compounds featuring this scaffold are frequently designed as kinase inhibitors, functioning by competing with ATP at the enzyme's active site . Notable approved drugs and clinical candidates, such as Palbociclib (a CDK4/6 inhibitor for breast cancer) and Vistusertib (an mTOR inhibitor), share this fundamental chemical architecture, underscoring its therapeutic potential . Beyond kinase inhibition, pyrido[2,3-d]pyrimidine derivatives have also been developed as potent inhibitors of dihydrofolate reductase (DHFR), a classic target for anti-folate agents with applications in anti-tumor and anti-parasitic therapies . The specific substitutions on the core scaffold—including the 8-ethyl, 2-methoxy, and 4-methyl groups in this compound—are critical for modulating its electronic properties, steric profile, and binding affinity, thereby fine-tuning its biological activity and selectivity for specific research targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed structure-activity relationship (SAR) studies on analogous compounds to fully appreciate the research value of this chemical entity.

Properties

IUPAC Name

8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-14-9(15)6-5-8-7(2)12-11(16-3)13-10(8)14/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTGVQDHOHKPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC2=C(N=C(N=C21)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181404
Record name Pyrido[2,3-d]pyrimidin-7(8H)-one, 8-ethyl-2-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070015-42-6
Record name Pyrido[2,3-d]pyrimidin-7(8H)-one, 8-ethyl-2-methoxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070015-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidin-7(8H)-one, 8-ethyl-2-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine derivatives with pyridine derivatives. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization to form the pyridopyrimidine core . The reaction conditions often include the use of organic solvents such as acetonitrile and bases like triethylamine to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridopyrimidines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyridopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases like potassium carbonate or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridopyrimidines with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The primary application of 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one lies in its potential as a lead compound for drug development targeting tyrosine kinase-related diseases, including cancer. Its structural features suggest that it can interact with specific receptors or enzymes involved in cancer pathways, making it a candidate for further pharmacological studies .

2. Kinase Inhibition:
Research indicates that this compound exhibits significant activity against tyrosine kinases. These kinases play a pivotal role in many signaling pathways associated with cancer and other diseases. The ability to inhibit these kinases positions this compound as a promising therapeutic agent in oncology and possibly other conditions influenced by kinase activity.

Chemical Properties and Reactivity

The reactivity of this compound can be attributed to its functional groups. The methoxy and methyl substituents can participate in electrophilic aromatic substitution reactions, while the nitrogen atoms in the pyrido and pyrimidine rings are capable of engaging in nucleophilic reactions. This versatility allows for the synthesis of derivatives that may enhance biological activity or target specificity.

Mechanism of Action

The mechanism of action of 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways that are crucial for cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of overactive kinases can lead to reduced tumor growth and progression.

Comparison with Similar Compounds

Comparison with Similar Pyrido[2,3-d]Pyrimidin-7(8H)-ones

Structural and Functional Variations

Key structural differences among analogs lie in substituents at C2 , C4 , C6 , and N8 , which dictate biological activity and selectivity.

Impact of Substituents on Activity

  • C2 Position: Methoxy (OMe): Electron-donating groups like OMe may enhance solubility and moderate receptor affinity. In contrast, 2-chloro or 2-sulfonyl groups (e.g., ) improve electrophilicity, aiding covalent binding to kinases . Amino (NH₂): Found in potent inhibitors like PF-04691502, NH₂ groups facilitate hydrogen bonding with ATP-binding pockets in kinases .
  • C4 Position: Methyl (Me): Enhances metabolic stability compared to 4-amino or 4-oxo groups. 4-Amino derivatives (e.g., compound 62 in ) show nanomolar BCR kinase inhibition but require careful toxicity profiling . Halo (Br, I): Halogens at C4 enable cross-coupling reactions for diversification (e.g., ), though they may introduce toxicity risks .
  • N8 Position :

    • Ethyl (Et) : Balances lipophilicity and bioavailability. Bulkier groups (e.g., cyclopentyl in ) improve target selectivity but may reduce solubility .

Key Research Findings

Synthetic Flexibility : Microwave-assisted and halogenation protocols enable rapid diversification at C4 and C6, critical for optimizing activity .

Toxicity Profile : 4-Methyl and 4-oxo substituents reduce cytotoxicity compared to 4-H analogs, making them preferable for drug development .

Market Status : Only tasosartan (a dihydro analog) reached clinical trials but was withdrawn, underscoring the need for improved safety in this class .

Biological Activity

8-Ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS No. 2070015-42-6) is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2}, with a molecular weight of 219.24 g/mol. The structure features a pyrido-pyrimidine ring system that is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of pyrido[2,3-d]pyrimidin-7(8H)-ones is largely attributed to their ability to act as ligands for multiple receptors in the body. Research has shown that these compounds can exhibit significant effects in various therapeutic areas:

  • Antitumor Activity : Compounds in this class have been identified as potential tyrosine kinase inhibitors, which are crucial for the treatment of various cancers. Specifically, they have shown efficacy against mammary neoplasms and other tumor types by inhibiting signal transduction pathways involved in cancer progression .
  • Cardiovascular Applications : Some derivatives have been investigated for their antihypertensive properties, acting as angiotensin II receptor antagonists and demonstrating potential in managing hypertension and related cardiovascular conditions .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a role in combating infections .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The structural similarity to nitrogen bases allows these compounds to interfere with kinase activity, crucial for cell signaling and proliferation.
  • Receptor Binding : The substitution patterns at specific positions on the pyrido-pyrimidine ring influence receptor selectivity and binding affinity, which is vital for targeted therapeutic effects .

Case Studies

Several studies have documented the biological activities of related pyrido[2,3-d]pyrimidin-7(8H)-ones:

  • Study on Antitumor Activity : A study highlighted the effectiveness of a specific derivative in inhibiting BCR kinase activity in B lymphoid malignancies. The compound demonstrated nanomolar potency against cancer cell lines while showing low toxicity to normal cells .
  • Antihypertensive Effects : Research involving animal models indicated that certain derivatives reduced blood pressure significantly compared to control groups, supporting their potential use as antihypertensive agents .

Data Table: Biological Activities of Pyrido[2,3-d]pyrimidin-7(8H)-ones

Activity TypeCompound ExampleMechanism of ActionReference
Antitumor8-Ethyl-2-methoxy-4-methyl derivativeTyrosine kinase inhibition
AntihypertensiveAngiotensin II receptor antagonistsReceptor blockade
AntimicrobialN-[5-(Furanyl)-substituted derivatives]Inhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and functional group modifications. For example, analogous pyrido[2,3-d]pyrimidinones are synthesized using intermediates like 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine, followed by amine substitution and cyclization under acidic conditions (e.g., HCl catalysis) . Flash chromatography (DCM/MeOH) is commonly used for purification, yielding ~40–45% pure product. Reaction parameters such as solvent polarity, temperature, and catalyst type (e.g., KF/Al₂O₃ for mild conditions) critically affect yield and purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., DMSO-d₆ solvent at 300 K) and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR : Key signals include methoxy protons (~δ 3.9–4.0 ppm) and ethyl/methyl group protons (δ 1.2–2.9 ppm). Aromatic protons in the pyrido[2,3-d]pyrimidinone core appear between δ 7.2–8.7 ppm .
  • HRMS : Confirm molecular weight with <1 ppm error (e.g., [M + H]+ calculated for C₁₄H₁₈N₃O₂: 260.1399) .
    • Purity validation via HPLC (e.g., ≥95% purity at UV 280/310 nm) is recommended .

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer : The compound’s solubility depends on substituents. The ethyl and methyl groups enhance lipophilicity, requiring DMSO or ethanol for stock solutions. Stability tests (e.g., pH 7.4 buffer at 37°C over 24 hours) should precede assays. Analogous compounds with methoxy groups show moderate aqueous solubility (~50–100 µM) but may require co-solvents like PEG-400 for in vitro studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations at positions 2, 4, or 8) impact kinase inhibition selectivity?

  • Methodological Answer : Substituent effects can be systematically studied via SAR. For example:

  • Position 2 : Methoxy groups (vs. methylamino or chloro) reduce steric hindrance, improving binding to ATP pockets in kinases .
  • Position 8 : Ethyl groups (vs. cyclopentyl or isopropyl) balance hydrophobicity and steric bulk, affecting target engagement (e.g., IC₅₀ shifts from nM to µM) .
    • Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with enzymatic assays (e.g., kinase inhibition profiling) .

Q. How can conflicting bioactivity data (e.g., contradictory IC₅₀ values across studies) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols:

  • ATP concentration : Use Km-adjusted levels (e.g., 10 µM ATP for kinases).
  • Control compounds : Include staurosporine or dasatinib as benchmarks .
    • Re-test the compound in parallel with literature-reported analogs (e.g., 8-cyclopentyl derivatives) under identical conditions .

Q. What strategies mitigate off-target effects in cellular models for this compound?

  • Methodological Answer :

  • Proteome-wide profiling : Use chemical proteomics (e.g., kinobeads) to identify off-target kinases .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance selectivity .
  • Co-crystallization : Resolve X-ray structures with primary targets (e.g., Src kinase) to guide rational design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 2
8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one

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